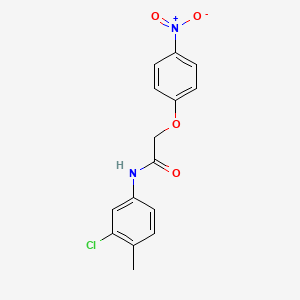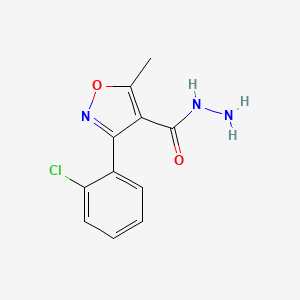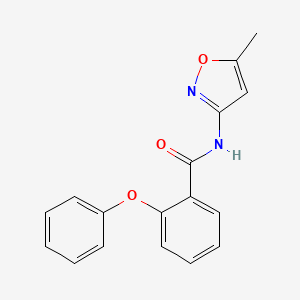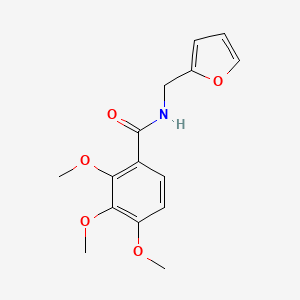![molecular formula C16H16FN5OS2 B5540461 N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5540461.png)
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound belongs to a class of organic molecules known for their various biological activities, which include potential therapeutic applications.
Synthesis Analysis
- The synthesis of such compounds typically involves multi-step reactions, starting from basic organic molecules and proceeding through a series of chemical transformations. These processes often use specific reagents and catalysts to achieve the desired structure (Sunder & Maleraju, 2013).
Molecular Structure Analysis
- The molecular structure of these compounds is usually confirmed using techniques like NMR, IR, and Mass spectroscopy. These methods help in determining the exact arrangement of atoms and the presence of specific functional groups in the molecule (Wang et al., 2010).
Chemical Reactions and Properties
- These compounds can undergo various chemical reactions, depending on their functional groups. Reactions like condensation, substitution, and cyclization are common in synthesizing these molecules. Their chemical properties are largely defined by the presence of functional groups like acetamide, thiazole, and triazole (Duran & Demirayak, 2012).
Physical Properties Analysis
- The physical properties, including melting point, solubility, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are typically studied using X-ray crystallography and other physical characterization techniques (Gautam et al., 2013).
Chemical Properties Analysis
- The chemical properties, such as reactivity, stability, and pKa values, are key to understanding how these compounds interact with other substances. These properties are often determined through spectroscopic studies and chemical reactivity tests (Duran & Canbaz, 2013).
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Several thiazole derivatives have been synthesized and evaluated for their anticancer properties. For example, 5-methyl-4-phenyl thiazole derivatives were investigated for their anticancer activity against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell line, revealing selective cytotoxicity and significant apoptosis induction in some cases (Evren et al., 2019). This suggests that related compounds, including N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide, might also exhibit anticancer potential.
Antimicrobial Effects
The synthesis and evaluation of thiazolidin-4-one derivatives as potential antimicrobial agents were reported, indicating that these compounds possess in vitro antibacterial and antifungal activities (Baviskar et al., 2013). Such findings imply that structurally similar compounds, such as the one , could be explored for antimicrobial applications.
Antifungal and Apoptotic Effects
Triazole-oxadiazole compounds were synthesized and evaluated for their antifungal and apoptotic effects against various Candida species, showing potent activity and confirming an apoptotic mechanism of action (Çavușoğlu et al., 2018). This indicates the potential of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide and similar compounds in antifungal research.
Optoelectronic Properties
Research on thiazole-based polythiophenes for optoelectronic applications highlights the significance of incorporating thiazole units into polymers for enhancing optical and electronic properties (Camurlu & Guven, 2015). This suggests a potential research avenue for exploring the optoelectronic applications of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide and related molecules.
Eigenschaften
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[[5-(3-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5OS2/c1-9-10(2)25-15(18-9)19-13(23)8-24-16-21-20-14(22(16)3)11-5-4-6-12(17)7-11/h4-7H,8H2,1-3H3,(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNFCYPBBRVWQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CSC2=NN=C(N2C)C3=CC(=CC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)urea](/img/structure/B5540420.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methylacetamide](/img/structure/B5540437.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5540448.png)


![N-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5540479.png)

![1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2H-thiopyran-4-yl)piperazine](/img/structure/B5540497.png)
![N-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5540504.png)
![N-[2-(4-chlorophenyl)ethyl]methanesulfonamide](/img/structure/B5540506.png)